2-(Methylamino)pyridine
Overview
Description
2-(Methylamino)pyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, where a methylamino group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.
Mechanism of Action
Target of Action
2-(Methylamino)pyridine, also known as N-methylpyridin-2-amine, is a complex compound with a variety of potential targets. It has been found to form copper (II) complexes containing various anions . .
Mode of Action
It is known to undergo photoreaction in a low-temperature argon matrix
Pharmacokinetics
It is known that the compound has a boiling point of 200-201°c and a density of 1052 g/mL at 25°C , which may influence its pharmacokinetic properties.
Result of Action
Given its ability to form copper (II) complexes , it may have effects on processes involving copper ions or copper-containing proteins.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its photoreaction in a low-temperature argon matrix suggests that light and temperature conditions could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylamino)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 2-cyanopyridine in the presence of methylamine. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-2-pyridone.
Reduction: The compound can be reduced to form 2-(methylamino)piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Major Products:
Oxidation: N-methyl-2-pyridone.
Reduction: 2-(methylamino)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but lacks the methyl group on the amino nitrogen.
4-(Methylamino)pyridine: The methylamino group is attached to the fourth position of the pyridine ring.
2-(Dimethylamino)pyridine: Contains an additional methyl group on the amino nitrogen.
Uniqueness: 2-(Methylamino)pyridine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the methylamino group allows for distinct interactions with metal ions and other molecules, making it a valuable compound in coordination chemistry and organic synthesis.
Biological Activity
2-(Methylamino)pyridine (MAP) is a heterocyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a methylamino group attached to a pyridine ring. This structure contributes to its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
Anticancer Activity
Research indicates that MAP exhibits notable anticancer properties. A study reported that derivatives of pyridine, including MAP, show high cytotoxicity against various cancer cell lines. For instance, MAP demonstrated effective inhibition of MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.021 ± 0.0012 |
HepG2 | 0.091 ± 0.0053 | |
A549 | 0.24 ± 0.032 | |
DU-145 | 0.95 ± 0.039 |
These results highlight MAP's potential as a lead compound for developing new anticancer agents.
Enzyme Inhibition
MAP has been shown to act as an inhibitor of various enzymes, including carbonic anhydrase (CA). This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance. Inhibiting CA can have therapeutic implications for conditions like glaucoma and certain types of cancer .
The mechanisms underlying the biological activities of MAP are multifaceted:
- Cytotoxic Mechanisms : MAP induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death .
- Enzyme Interaction : By binding to the active site of enzymes like CA, MAP disrupts their normal function, which can inhibit tumor growth and metastasis .
- Targeting Signaling Pathways : MAP influences several signaling pathways involved in cell proliferation and survival, including those mediated by growth factor receptors such as EGFR and HER-2 .
Study on Anticancer Efficacy
A recent study focused on the efficacy of MAP derivatives against human cancer cell lines. The research utilized MTT assays to evaluate cytotoxic effects, revealing that certain derivatives exhibited significant activity against MCF-7 and HepG2 cells. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Mechanistic Insights into Enzyme Inhibition
Another investigation examined the interaction between MAP and carbonic anhydrase isoforms using kinetic assays. The results indicated that MAP effectively inhibited CA activity, suggesting its potential use in treating conditions where CA plays a pivotal role .
Properties
IUPAC Name |
N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEUVITYHIHZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196670 | |
Record name | 2-Pyridinamine, N-methyl- (9CI) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; mp = 14-15 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Methylaminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
1.11 [mmHg] | |
Record name | 2-Methylaminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4597-87-9 | |
Record name | 2-(Methylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4597-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-methylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004597879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, N-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.726 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Methylamino)pyridine?
A1: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.
Q2: Which spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes and structural features of this compound. [] These techniques provide valuable insights into the molecule's bonding characteristics and functional groups.
Q3: How does the presence of the methylamino group influence the vibrational spectra of this compound compared to unsubstituted pyridine?
A3: The methylamino substituent introduces additional vibrational modes associated with the N-H, C-N, and C-H bonds. These modes manifest as distinct peaks in the FTIR and FT-Raman spectra, allowing researchers to differentiate this compound from its parent compound. []
Q4: How does this compound behave as a ligand in coordination chemistry?
A4: this compound exhibits versatile coordination behavior, acting as a monodentate or bidentate ligand depending on the metal center and reaction conditions. It can coordinate through the pyridine nitrogen, the amine nitrogen, or both. [, , , ]
Q5: Can you provide an example of this compound acting as a bridging ligand in metal complexes?
A5: In the reaction of this compound with [Cu(TMEDS)2][CuCl2] (TMEDA = tetramethylethylenediamine), a dimeric Cu(I) complex, [Cu(MAP)]2, is formed where the this compound ligand bridges the two copper centers. []
Q6: How does this compound participate in the synthesis of heterocyclic compounds?
A6: this compound serves as a valuable building block in the construction of diverse heterocyclic systems. For instance, it reacts with diethyl 1,3-acetonedicarboxylate to yield pyrido[2,3-b][1,4]diazepine derivatives and dipyrido[1,2-a:2′,3′-d]imidazole derivatives. []
Q7: Describe the reactivity of this compound with iminopropadienones.
A7: this compound reacts with stable iminopropadienones to afford mesoionic pyrido[1,2-a]pyrimidinium olates. These olates can then undergo rearrangement to form pyridopyrimidinones, highlighting the dynamic nature of these reactions. [, ]
Q8: Have any catalytic applications been explored for this compound or its metal complexes?
A8: While this compound itself might not be directly involved in catalysis, its ability to form complexes with transition metals like iridium [] and ruthenium [, ] opens avenues for exploring the catalytic potential of these complexes in various organic transformations.
Q9: Can you elaborate on the role of this compound in the formation of aluminum alkyl complexes for CO2 capture?
A9: Research demonstrates that this compound can ligate aluminum alkyl complexes. These complexes exhibit hemilabile behavior, where the pyridine arm can dissociate, facilitating the activation and capture of CO2. This cooperative activation is reminiscent of Frustrated Lewis Pair chemistry. []
Q10: How is computational chemistry employed to study this compound?
A10: Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure, vibrational frequencies, and reactivity of this compound. These calculations complement experimental data and provide insights into reaction mechanisms. []
Q11: Has any research explored the Structure-Activity Relationship (SAR) of this compound derivatives?
A11: Although specific SAR studies focusing solely on this compound might be limited, research on related pyridinylbenzoxazole and pyridinylbenzothiazole derivatives as potential imaging agents for β-amyloid plaques sheds light on how structural modifications impact binding affinity. []
Q12: Are there any reported analytical methods for quantifying this compound in different matrices?
A13: While specific analytical methods for quantifying this compound are not explicitly mentioned in the provided research, techniques like high-performance liquid chromatography (HPLC) with fluorescence detection are commonly employed for analyzing similar pyridine derivatives. []
Q13: Does this compound exhibit any known biological activity?
A14: While the provided research does not directly address the biological activity of this compound, some studies hint at the potential of its derivatives in specific contexts. For example, a manganese(IV) complex of this compound displayed bactericidal activity against Streptococcus pyogenes. []
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